molecular formula C16H9ClFNOS B2728566 3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-52-6

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No. B2728566
CAS RN: 303985-52-6
M. Wt: 317.76
InChI Key: KXIWZVWCTBAVOX-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile” is a chemical compound with the CAS Number: 303985-52-6 . It has a molecular weight of 318.78 and is typically in solid form . The compound is used in the construction of bioactive heterocycles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10ClFNOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7,21H,9H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them. Unfortunately, detailed structural analysis or crystallographic data is not available in the search results.

Scientific Research Applications

Crystal Structure and Synthesis

The synthesis and structural determination of compounds related to "3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile" have been explored, highlighting the importance of molecular structure in understanding compound properties and reactivity. For example, studies on similar compounds have shown the synthesis and crystal structure determination of various benzothiophene derivatives, providing insights into their molecular configurations and potential chemical behaviors (Moustafa & Girgis, 2007).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzothiophene derivatives. One study synthesized novel Schiff bases from thiophene carbonitrile derivatives, showcasing their potential antimicrobial activity. Such studies suggest that compounds structurally related to "3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile" may possess useful antimicrobial properties (Puthran et al., 2019).

Cytotoxic Activity

Another significant area of research involves evaluating the cytotoxic activities of benzothiophene derivatives against various cancer cell lines. For instance, the synthesis and cytotoxic activity evaluation of certain benzothiophene carbonitrile compounds have been conducted, revealing promising results against human cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (El Gaafary et al., 2021).

Optical and Photophysical Properties

The modification of poly(thiophenes) through postfunctionalization strategies, including the introduction of benzothiophene derivatives, has been shown to significantly influence their optical and photophysical properties. This research has applications in material science, particularly in the development of materials with tailored emission properties for use in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIWZVWCTBAVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

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